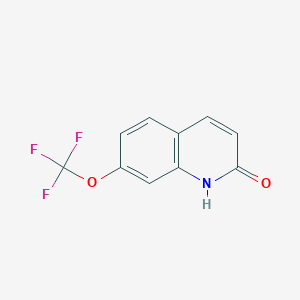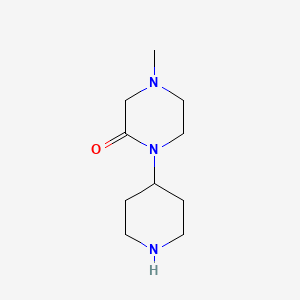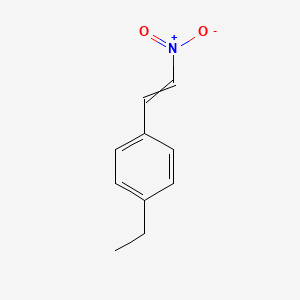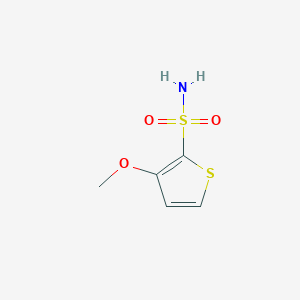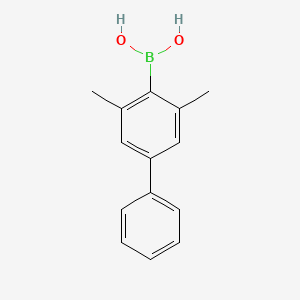
3,5-二甲基联苯-4-基硼酸
概述
描述
3,5-Dimethylbiphenyl-4-ylboronic acid is an aromatic boronic acid with the chemical formula C14H15BO2 . It is commonly used in organic synthesis as a reactant for Suzuki coupling reaction, which involves the coupling of two organoboron compounds in the presence of a palladium catalyst.
Synthesis Analysis
The synthesis of 3,5-Dimethylbiphenyl-4-ylboronic acid often involves Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Molecular Structure Analysis
The molecular formula of 3,5-Dimethylbiphenyl-4-ylboronic acid is C14H15BO2 . Its molecular weight is 226.08 .Chemical Reactions Analysis
3,5-Dimethylbiphenyl-4-ylboronic acid is commonly used in Suzuki coupling reactions. This reaction involves the coupling of two organoboron compounds in the presence of a palladium catalyst.Physical And Chemical Properties Analysis
The boiling point of 3,5-Dimethylbiphenyl-4-ylboronic acid is predicted to be 392.7±52.0 °C . Its density is predicted to be 1.13±0.1 g/cm3 . The pKa value is predicted to be 8.76±0.58 .科学研究应用
Cross-Coupling Reactions
Boronic acids, including derivatives like 3,5-Dimethylbiphenyl-4-ylboronic acid , are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is pivotal in creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules for pharmaceuticals, agrochemicals, and organic materials .
Catalysis
Boronic acids serve as catalysts in various organic transformations. Their unique properties allow them to facilitate reactions that form new chemical bonds or add functional groups to molecules, which is crucial in drug development and the synthesis of fine chemicals .
Sensing Applications
Boronic acids can interact with cis-diols, which makes them useful in sensing applications. They can be designed to detect sugars or other biological molecules with diol groups, which has implications for medical diagnostics and environmental monitoring .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used to create new pharmaceutical compounds. Their ability to bind with proteins and enzymes can lead to the development of new drugs with specific targeting capabilities .
Polymer and Optoelectronics Materials
Boronic acids are also involved in the synthesis of polymers and optoelectronic materials. Their chemical structure can be tailored to impart desired properties to materials, such as conductivity or light-emitting capabilities .
Neurotoxicity Studies
Although not directly an application of 3,5-Dimethylbiphenyl-4-ylboronic acid , boronic acid derivatives have been studied for their neurotoxic potentials. This research can lead to a better understanding of the effects of various compounds on neurological functions .
安全和危害
The safety data sheet for 3,5-Dimethylbiphenyl-4-ylboronic acid indicates that it has some hazards associated with it . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
The primary target of 3,5-Dimethylbiphenyl-4-ylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3,5-Dimethylbiphenyl-4-ylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 3,5-Dimethylbiphenyl-4-ylboronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by factors such as the reaction conditions and the presence of other reagents .
Result of Action
The molecular and cellular effects of the action of 3,5-Dimethylbiphenyl-4-ylboronic acid are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 3,5-Dimethylbiphenyl-4-ylboronic acid can be influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and pH, as well as the presence of other reagents .
属性
IUPAC Name |
(2,6-dimethyl-4-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCSCZDKPGJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbiphenyl-4-ylboronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)

![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)
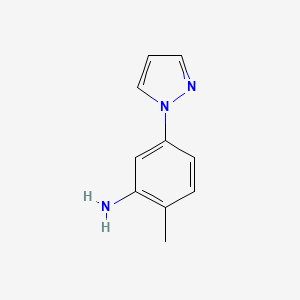
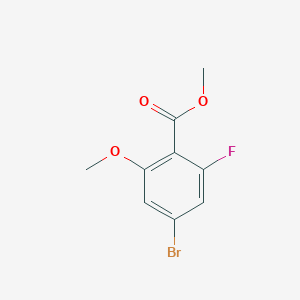
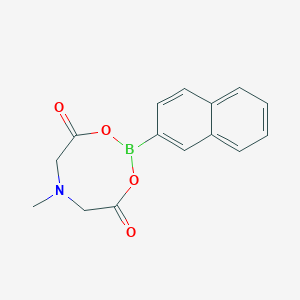
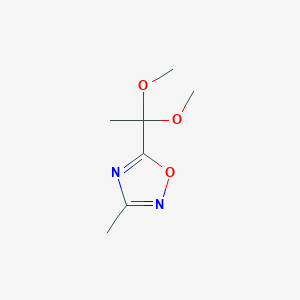
![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)

